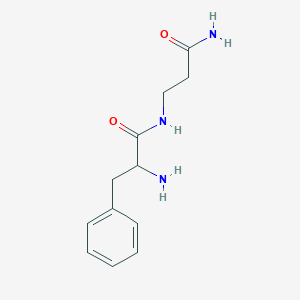![molecular formula C12H20N4O B1518287 2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol CAS No. 1156923-43-1](/img/structure/B1518287.png)
2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol
Descripción general
Descripción
2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol, also known as 2-AEPE, is a synthetic compound with potential applications in scientific research. This compound has been studied extensively in the past few years due to its unique properties and potential applications in the laboratory.
Aplicaciones Científicas De Investigación
Aminomethylation Reactions
Aminomethylation of pyrroles and tetrahydroindoles with cyclic amines, including piperazine, without a catalyst at room temperature results in the formation of aminomethylated products. This process is essential for synthesizing biologically active polymers and new indole derivatives, demonstrating the compound's relevance in creating bifunctional monomers and building blocks for further chemical synthesis (Markova et al., 2017).
Antimicrobial Activity
New pyridine derivatives synthesized from reactions involving similar structural motifs have shown variable and modest antimicrobial activities against bacteria and fungi. This indicates the potential of such compounds, by extension potentially including "2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol," in contributing to the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis of Complex Molecules
The compound's structural elements are useful in synthesizing complex molecules with potential biological activities. For example, the synthesis of compounds involving piperazine and pyridine rings has been explored for their antibacterial and antifungal properties, indicating the chemical versatility and application potential of "2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol" in medicinal chemistry (Patel & Agravat, 2007).
Removal and Recovery of Anions
The compound and its derivatives have been investigated for their ability to selectively precipitate anions from aqueous solutions, suggesting applications in environmental chemistry and wastewater treatment. This research demonstrates the compound's utility in removing and recovering chromate, molybdate, tungstate, and vanadate from water, highlighting its potential environmental applications (Heininger & Meloan, 1992).
Propiedades
IUPAC Name |
2-[4-[5-(aminomethyl)pyridin-2-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c13-9-11-1-2-12(14-10-11)16-5-3-15(4-6-16)7-8-17/h1-2,10,17H,3-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYKJDAFSDPVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[5-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)
![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)


![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)

![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)

![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)
![1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1518255.png)
![6-[(2-Carbamoylethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1518256.png)
